![molecular formula C7H3ClN2O6 B11718547 2-Chloro-4,5-dinitrobenzoic acid CAS No. 33458-98-9](/img/structure/B11718547.png)
2-Chloro-4,5-dinitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-dinitrobenzoic acid: is an organic compound with the molecular formula C7H3ClN2O6 and a molecular weight of 246.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chlorine and nitro groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dinitrobenzoic acid typically involves the nitration of 2-chloro-4-nitrobenzoic acid. The process includes the following steps :
Reactants: 2-chloro-4-nitrobenzoic acid, sulfuric acid, and red fuming nitric acid.
Reaction Conditions: The reaction mixture is heated to 90°C for 40 minutes.
Procedure: The suspension is allowed to cool and then quenched with ice water. The resulting solid is filtered and washed with water to obtain this compound with a yield of 95%.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Substitution: Replacement of chlorine or nitro groups with other functional groups.
Reduction: Conversion of nitro groups to amino groups.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid.
Substitution: Various nucleophiles under acidic or basic conditions.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Major Products:
Nitration: Formation of additional nitro derivatives.
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-chloro-4,5-diaminobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-dinitrobenzoic acid has several applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5-dinitrobenzoic acid involves its interaction with molecular targets and pathways . For example, it has been identified as a photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A. This process involves the conversion of its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine. This chemical approach offers insights into RNA modification biology and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3,5-dinitrobenzoic acid
- 2-Chloro-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Comparison: 2-Chloro-4,5-dinitrobenzoic acid is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ringCompared to its isomers and other dinitrobenzoic acids, it may exhibit different physicochemical properties, such as acidity, solubility, and reactivity, making it suitable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
33458-98-9 |
---|---|
Molekularformel |
C7H3ClN2O6 |
Molekulargewicht |
246.56 g/mol |
IUPAC-Name |
2-chloro-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-2-6(10(15)16)5(9(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI-Schlüssel |
YNOPZLWHBMWCPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.